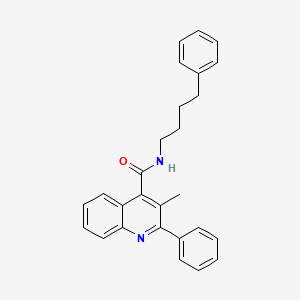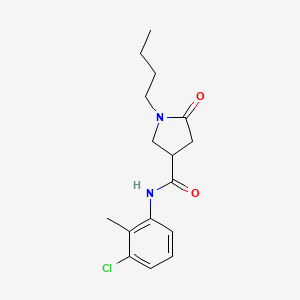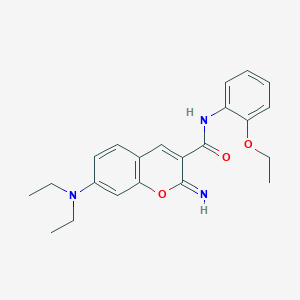![molecular formula C18H29NO B4716127 1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)
1-[6-(3-methylphenoxy)hexyl]piperidine
Overview
Description
1-[6-(3-Methylphenoxy)hexyl]piperidine is a synthetic organic compound belonging to the class of arylpiperidine derivatives. These compounds are known for their diverse pharmacological activities, often attributed to their ability to interact with various receptors and enzymes in biological systems. The structure of this compound consists of a piperidine ring attached to a hexyl chain, which is further connected to a 3-methylphenoxy group.
Preparation Methods
The synthesis of 1-[6-(3-methylphenoxy)hexyl]piperidine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through various organic reactions, such as the Grignard reaction or the Wittig reaction, to introduce the desired functional groups.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the hexyl chain reacts with piperidine under basic conditions.
Introduction of the 3-Methylphenoxy Group: The final step involves the attachment of the 3-methylphenoxy group to the hexyl chain. This can be achieved through etherification reactions, where the hexyl chain reacts with 3-methylphenol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
1-[6-(3-Methylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(3-Methylphenoxy)hexyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential interactions with biological receptors and enzymes, which can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its ability to modulate neurotransmitter activity or inhibit specific enzymes.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-(3-methylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-[6-(3-Methylphenoxy)hexyl]piperidine can be compared with other similar compounds, such as:
1-[6-(2-Methylphenoxy)hexyl]piperidine: This compound has a similar structure but with the methyl group in the 2-position of the phenoxy ring. It may exhibit different pharmacological activities due to this structural variation.
1-[6-(4-Methylphenoxy)hexyl]piperidine: Here, the methyl group is in the 4-position of the phenoxy ring, which can also lead to different biological effects.
1-[6-(3,5-Dimethylphenoxy)hexyl]piperidine: This compound has two methyl groups on the phenoxy ring, which may enhance or alter its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[6-(3-methylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-17-10-9-11-18(16-17)20-15-8-3-2-5-12-19-13-6-4-7-14-19/h9-11,16H,2-8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMCQCTISLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4716045.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![1-(2-Chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)
![N-(4-ETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4716078.png)

![ETHYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4716088.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
![N-[3-(dimethylamino)propyl]-4-(piperidin-1-yl)benzamide](/img/structure/B4716113.png)
![4-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716114.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4716122.png)

![6-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4716158.png)
